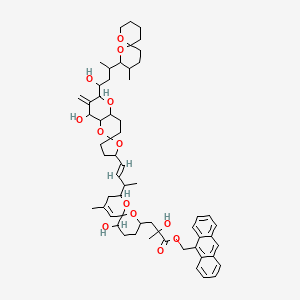![molecular formula C14H14Pd B1149569 (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent CAS No. 105333-10-6](/img/new.no-structure.jpg)
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95 per cent is a complex organometallic compound. It features a palladium center coordinated to a cyclopentadienyl ligand and a phenylpropenyl ligand. This compound is notable for its catalytic properties, particularly in various coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium typically involves the reaction of palladium precursors with cyclopentadienyl and phenylpropenyl ligands under controlled conditions. One common method involves the use of palladium(II) acetate and cyclopentadiene in the presence of a base, followed by the addition of phenylpropenyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) or palladium(II) species.
Substitution: Ligands can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium complexes with different ligands .
Applications De Recherche Scientifique
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium is widely used in scientific research due to its catalytic properties. It is particularly valuable in:
Biology: Investigated for its potential in bioconjugation and other bio-organometallic applications.
Medicine: Explored for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism by which (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium exerts its effects involves the coordination of the palladium center to the ligands, facilitating various catalytic processes. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, enabling the formation of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Palladium(π-cinnamyl) chloride dimer
- Allylpalladium(II) chloride dimer
- Tris(dibenzylideneacetone)dipalladium(0)
- Palladium(II) acetate
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Uniqueness
Compared to these similar compounds, (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. This makes it particularly effective in certain cross-coupling reactions and other catalytic processes .
Propriétés
Numéro CAS |
105333-10-6 |
|---|---|
Formule moléculaire |
C14H14Pd |
Poids moléculaire |
288.68096 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)





